5-(Pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(Pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different properties.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Widely studied for its biological activities.
Uniqueness
5-(Pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSIEWINXDEPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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